Auramine G

Description

Chemical Identity and Nomenclature

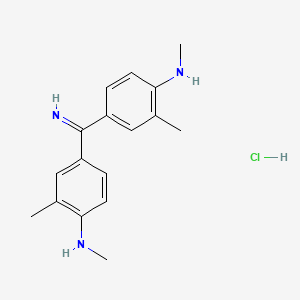

This compound possesses a clearly defined chemical identity established through multiple international chemical databases and regulatory organizations. The compound is officially registered under Chemical Abstracts Service Registry Number 2151-60-2, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is N,2-dimethyl-4-[3-methyl-4-(methylamino)benzenecarboximidoyl]aniline hydrochloride, reflecting its complex molecular architecture.

The molecular formula of this compound is established as C17H22ClN3, indicating the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, and three nitrogen atoms. This composition results in a molecular weight of 303.83 grams per mole, confirmed across multiple chemical databases. The European Inventory of Existing Commercial Chemical Substances number 218-436-7 provides additional regulatory identification for this compound.

This compound is also recognized under the Color Index designation Basic Yellow 3, with the Color Index number 41005. This classification system, widely used in the dye and pigment industry, categorizes the compound based on its chromophoric properties and application characteristics. The compound maintains multiple synonymous names including 4,4'-carbonimidoylbis(N-methyl-o-toluidine) monohydrochloride and benzenamine, 4,4'-carbonimidoylbis[N,2-dimethyl-, hydrochloride.

The following table summarizes the key chemical identifiers for this compound:

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 2151-60-2 |

| Molecular Formula | C17H22ClN3 |

| Molecular Weight | 303.83 g/mol |

| European Inventory Number | 218-436-7 |

| Color Index Number | 41005 |

| Color Index Name | Basic Yellow 3 |

| United Nations International Identifier | JJ19UTR17Y |

Historical Context and Discovery

The historical development of this compound traces back to the late nineteenth century during the remarkable period of synthetic dye discovery. According to historical records of dye development, Auramine compounds were first discovered in 1883, marking a significant milestone in the evolution of synthetic organic chemistry. This discovery occurred during what has been termed "The Sunrise Era of Dyestuffs," a period characterized by rapid advancement in synthetic dye technology following Sir William Perkin's groundbreaking discovery of the first synthetic dye, Mauvine, in 1856.

The discovery of this compound and related compounds emerged during an intensely competitive period in dye chemistry, with companies across Britain, Germany, and France racing to announce new synthetic dye discoveries. German chemical companies took the leading position during this era, while Swiss companies began establishing their presence in the synthetic dye market. The year 1883 proved particularly productive for dye discovery, with multiple significant compounds identified including Crystal Violet, Victoria Blue B, and various other colorants alongside Auramine.

Historical production of this compound and related compounds initially concentrated in European locations including Switzerland, Germany, the United Kingdom, and France. Subsequently, production expanded to the United States before eventually shifting to current manufacturing centers primarily located in India and China. This geographical evolution of production reflects both economic factors and the global development of chemical manufacturing capabilities over more than a century.

The industrial significance of this compound became evident through its incorporation into worldwide dye markets. By 1993, approximately 9000 tonnes of basic diphenylmethane and triphenylmethane dyes were sold globally, with Auramine among the economically most important dyes due to its versatility and high color strength. Worldwide annual sales of Auramine compounds reached approximately 1000 tonnes, demonstrating the sustained commercial importance of these materials.

Structural Classification and Isomerism

This compound belongs to the diphenylmethane dye classification, which represents a subclass typically grouped with triarylmethane dyes due to structural similarities and chemical behavior. The diphenylmethane dyes are characterized as ketoimine derivatives, with this compound specifically representing the hydrochloride salt form of this chemical family. This structural classification places this compound within a broader category of compounds that exhibit similar chromophoric properties and industrial applications.

The molecular structure of this compound features a central carbonimidoyl group connecting two substituted benzene rings, creating the characteristic diphenylmethane framework. The compound incorporates methylamino substituents on both aromatic rings, with additional methyl groups positioned on the benzene rings themselves. This substitution pattern contributes to the compound's distinctive chemical and physical properties, including its characteristic yellow coloration and solubility characteristics.

The ketimine classification of this compound reflects the presence of the characteristic carbon-nitrogen double bond with an imine functionality. This structural feature significantly influences the compound's chemical reactivity and chromophoric behavior. The ketimine structure allows for specific interactions with various substrates and contributes to the compound's utility in specialized applications.

Structural analysis reveals that this compound exists as a hydrochloride salt, with the chloride ion providing charge balance for the positively charged organic cation. This salt formation affects the compound's solubility properties, making it more readily soluble in polar solvents compared to the free base form. The salt structure also influences the compound's stability and handling characteristics under various conditions.

The following table presents the detailed structural characteristics of this compound:

| Structural Feature | Description |

|---|---|

| Chemical Class | Diphenylmethane dye |

| Functional Group | Ketimine |

| Core Structure | Carbonimidoyl bridge |

| Aromatic Rings | Two substituted benzene rings |

| Substituents | Methylamino and methyl groups |

| Salt Form | Hydrochloride |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

The canonical Simplified Molecular Input Line Entry System representation of this compound is documented as Cl.N=C(C1=CC=C(NC)C(=C1)C)C2=CC=C(NC)C(=C2)C, providing a standardized method for representing the molecular structure in chemical databases. This representation clearly shows the symmetrical nature of the molecule with its two methylamino-substituted toluene rings connected through the central carbonimidoyl group.

Properties

CAS No. |

2151-60-2 |

|---|---|

Molecular Formula |

C17H22ClN3 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

N,2-dimethyl-4-[3-methyl-4-(methylamino)benzenecarboximidoyl]aniline;hydrochloride |

InChI |

InChI=1S/C17H21N3.ClH/c1-11-9-13(5-7-15(11)19-3)17(18)14-6-8-16(20-4)12(2)10-14;/h5-10,18-20H,1-4H3;1H |

InChI Key |

DTJAPYHTDACJJX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=N)C2=CC(=C(C=C2)NC)C)NC.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=N)C2=CC(=C(C=C2)NC)C)NC.Cl |

Other CAS No. |

2151-60-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Microbiological Staining

Auramine G is widely recognized for its application in microbiological staining, particularly for the detection of mycobacteria. It is often used in conjunction with other stains such as rhodamine to enhance the visualization of acid-fast bacilli (AFB) in clinical specimens.

- Efficacy : A study comparing the sensitivity of auramine-rhodamine staining to traditional methods found that auramine-rhodamine was significantly more effective in identifying mycobacterial infections. Out of 53 samples stained with auramine-rhodamine, 52.8% were confirmed positive by Fite-Faraco staining, highlighting the superior sensitivity of auramine-based techniques .

- Case Studies : In a retrospective analysis involving 78 patients with cutaneous nontuberculous mycobacterial infections, auramine staining demonstrated a higher detection rate compared to other methods . This underscores its critical role in diagnosing mycobacterial diseases.

Histopathological Applications

In histopathology, this compound is employed for staining tissue sections to identify specific cellular structures and pathogens.

- Use in Tuberculosis Diagnosis : this compound staining is crucial for diagnosing tuberculosis by highlighting Mycobacterium tuberculosis in tissue samples. Its fluorescent properties allow for rapid identification under a fluorescence microscope .

Toxicological Studies

This compound has been utilized in toxicological research to assess its carcinogenic potential. Studies have indicated that exposure to auramine can lead to significant health risks:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies auramine as a Group 1 carcinogen based on sufficient evidence from human studies indicating an increased risk of bladder cancer among workers involved in its production .

- Animal Studies : Experimental studies have shown that auramine induces DNA strand breaks and mutations in various animal models, further supporting its classification as a carcinogen .

Dyeing Processes

This compound is extensively used as a dye in various industrial applications:

- Textile Industry : It is commonly employed for dyeing leather, jute, tanned cotton, and paper products due to its vibrant yellow color and high solubility in organic solvents .

- Printing Inks : this compound is also a component in inks for flexographic printing, contributing to the coloration of printed materials such as packaging and labels .

Safety and Handling Considerations

Given its carcinogenic properties, strict safety measures are essential when handling this compound:

- Exposure Limits : Regulatory guidelines recommend limiting exposure to auramine in occupational settings to minimize health risks. For instance, Austria sets a limit of 0.1 mg/m³ for inhalable aerosols containing auramine .

- Protective Measures : Workers should use appropriate personal protective equipment (PPE), including gloves and masks, when working with auramine-containing products.

Table: Summary of this compound Applications

| Application Area | Specific Use | Health Implications |

|---|---|---|

| Microbiology | Staining for Mycobacterium detection | High sensitivity; essential for diagnosis |

| Histopathology | Tissue staining for pathogen identification | Critical for tuberculosis diagnosis |

| Industrial Dyeing | Dyeing leather, textiles, and printing inks | Carcinogenic potential; safety measures required |

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The dye’s dimethylamino groups enable protonation and salt formation:

-

Sulfate salt formation : Reacting Auramine G base with sulfuric acid in propanol at 50–55°C precipitates the hydrogen sulfate salt (melting point 216–221°C) .

-

Bisulfate derivatives : Sodium bisulfate reacts with this compound base in formamide to generate water-soluble formulations, critical for dye liquors .

Supramolecular Interactions

This compound exhibits stimulus-responsive aggregation in the presence of sulfated β-cyclodextrin (SCD):

-

SCD-templated aggregation : SCD induces self-assembly into highly emissive aggregates, characterized by a dynamic Stokes shift and extended excited-state lifetimes (≈3.5 ns) due to restricted torsional relaxation .

-

Environmental sensitivity : These aggregates reversibly disassemble under increased ionic strength or elevated temperatures, enabling applications in sensing and stimuli-responsive materials .

Thermal and Hydrolytic Decomposition

-

Hydrolysis : Residual products from synthesis (e.g., chloroform filtrates) hydrolyze to Michler’s ketone (4,4'-bis(dimethylamino)benzophenone), a known intermediate in dye manufacturing .

-

Thermal stability : Prolonged heating above 80°C in aqueous solutions leads to decomposition, limiting its use in high-temperature applications .

Solubility and Solvent Interactions

| Solvent | Solubility | Application Relevance | Source |

|---|---|---|---|

| Water | 10 mg/mL (partial) | Dye liquor formulation | |

| Ethanol | 20 mg/mL | Textile dyeing | |

| Ethylene glycol | 60 mg/mL | Industrial solvent systems |

Comparison with Similar Compounds

Auramine O

- Chemical Profile: A diarylmethane dye with two dimethylamino groups, widely used as a fluorescent stain for acid-fast bacilli (e.g., Mycobacterium tuberculosis) .

- Fluorescence Properties : Exhibits 100% sensitivity and 94.3% specificity in concentrated smear staining, outperforming Ziehl-Neelsen (ZN) methods . Unlike Auramine G, its fluorescence is less dependent on AT-rich regions but shows high efficiency in detecting mycobacteria due to lipophilic interactions with bacterial cell walls .

- Applications: Preferred in clinical diagnostics for tuberculosis and leprosy .

Thioflavine T

- Chemical Profile : A benzothiazole dye used for amyloid fibril detection.

- Fluorescence Properties : Binds to β-sheet structures in amyloid proteins, unlike this compound’s AT-selective DNA binding. Both dyes exhibit fluorescence enhancement in viscous environments, but Thioflavine T is less effective in nucleic acid staining .

Berenil and Distamycin A

- Chemical Profile : Berenil is an aromatic diamidine, while Distamycin A is a pyrrole-amide oligomer.

- Fluorescence Properties: Both bind to AT-rich DNA minor grooves but lack the bright fluorescence of this compound. Distamycin A shows sequence-specific binding, whereas this compound’s fluorescence is more broadly dependent on DNA rigidity .

Functional Analogs

Rhodamine Derivatives

Ziehl-Neelsen Stain

- Chemical Profile : A carbol-fuchsin-based stain for acid-fast bacilli.

- Performance : Auramine O and G outperform ZN in sensitivity (100% vs. 70–85%) and speed, though ZN remains a low-cost alternative .

Data Tables

Table 1: Chemical and Fluorescence Properties

Table 2: Diagnostic Performance in Clinical Staining

| Compound | Sensitivity (%) | Specificity (%) | Turnaround Time (min) |

|---|---|---|---|

| This compound | N/A* | N/A* | 10–15 |

| Auramine O | 100 | 94.3 | 10–20 |

| Ziehl-Neelsen | 70–85 | 98–100 | 30–45 |

Research Findings

- Diagnostic Utility: Auramine O detects 5–10 bacilli per field, compared to ZN’s requirement of 10,000 bacilli for reliable results .

- Environmental Impact : Auramine O’s adsorption capacity on clay minerals reaches 714–833 mg/g, highlighting its environmental persistence .

Preparation Methods

Conventional Condensation Method

The synthesis of this compound involves a multi-step condensation reaction, as outlined in technical manuals. The process begins with 4-(4-(dimethylamino)-3-methylbenzyl)-N,N,2-trimethylbenzenamine , a methyl-substituted derivative of Michler’s base. Key steps include:

- Reagent Mixing : The precursor is combined with ammonium chloride (NH₄Cl) and sodium chloride (NaCl) in a molar ratio optimized for chloride ion availability.

- Ammonia Gas Introduction : The mixture is heated to 175°C under a steady flow of ammonia gas (NH₃), facilitating imine formation and cyclization.

- Extraction : Post-reaction, the crude product is extracted with hot water (80°C) to isolate the hydrochloride salt.

This method yields this compound with a characteristic greenish-yellow hue, soluble in water and ethanol.

Industrial-Scale Production

The IARC Monograph on Auramine Production highlights industrial protocols applicable to this compound:

- Starting Material : Methylated Michler’s base (4,4'-bis(dimethylamino)-3-methyldiphenylmethane).

- Reagents : Sulfur, sulfamic acid, and ammonium chloride in an ammonia-rich environment.

- Reaction Conditions :

- Temperature: 170–180°C

- Duration: 4–6 hours

- Salt Formation : Treatment with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Comparative Analysis of Methods

Reaction Mechanism and Byproducts

The formation of this compound proceeds via Schiff base intermediacy :

- Condensation : Methylated Michler’s base reacts with carbonyl equivalents (e.g., from urea decomposition) to form an imine linkage.

$$

\text{R-NH}2 + \text{O=C=O} \rightarrow \text{R-N=C=O} + \text{H}2\text{O}

$$ - Cyclization : Intramolecular attack by amine groups generates the auramine core.

- Salt Formation : Quaternary ammonium centers bind chloride ions from NH₄Cl or HCl.

Byproducts :

- Unreacted Michler’s base derivatives : Removed via hot water extraction.

- Sulfonated impurities : Generated in industrial methods using sulfur.

Physicochemical Properties and Applications

Q & A

Q. How to address discrepancies between academic and industrial this compound purity standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.